molecular formula C11H24N2 B13086610 5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine

5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine

Katalognummer: B13086610
Molekulargewicht: 184.32 g/mol
InChI-Schlüssel: VQRVOOGPTVUTPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine is an organic compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and four methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine typically involves the reaction of a suitable precursor with an aminating agent. One common method is the reductive amination of a ketone precursor using ammonia or an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a metal catalyst. The reaction conditions often include mild temperatures and pressures to ensure high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and automated systems allows for large-scale production while maintaining product purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as alkoxides, and conditions that favor nucleophilic substitution.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: A compound with a similar aminomethyl group but a different ring structure.

    2,5-bis(aminomethyl)furan: Another compound with two aminomethyl groups and a furan ring.

Uniqueness

5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine is unique due to its cyclohexane ring with multiple methyl substitutions, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a versatile compound in various applications.

Eigenschaften

Molekularformel

C11H24N2

Molekulargewicht

184.32 g/mol

IUPAC-Name

5-(aminomethyl)-N,N,3,3-tetramethylcyclohexan-1-amine

InChI

InChI=1S/C11H24N2/c1-11(2)6-9(8-12)5-10(7-11)13(3)4/h9-10H,5-8,12H2,1-4H3

InChI-Schlüssel

VQRVOOGPTVUTPL-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(C1)N(C)C)CN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.